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molecular formula C6H8BNO3 B060493 2-Methoxypyridine-3-boronic acid CAS No. 163105-90-6

2-Methoxypyridine-3-boronic acid

Cat. No. B060493
M. Wt: 152.95 g/mol
InChI Key: NVOLYUXUHWBCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129360B2

Procedure details

A mixture of 2-methoxypyridine (23.2 g) and diisopropylamine (1.35 mL) in THF (223 mL) was added to (trimethylsilylmethyl)lithium (218 mL, 13.8 weight percent in hexanes) at −20° C. The lithiation was 84% complete after 7 hours. Tri-isopropylborate (40.8 g) was added at 20° C. over 40 minutes. The mixture was stirred overnight at ambient temperature. 5 percent NaOH (aq, 225 mL) was added. The aqueous layer was removed and brought to pH 5 by adding 10% HCl (aq). The resulting white precipitate was isolated by filtration. After drying, 22.23 g of 2-methoxypyridine-3-boronic acid was obtained (68% yield).
Quantity
23.2 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
223 mL
Type
solvent
Reaction Step One
Quantity
218 mL
Type
reactant
Reaction Step Two
Quantity
40.8 g
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.C(NC(C)C)(C)C.C[Si](C[Li])(C)C.C([O:25][B:26](OC(C)C)[O:27]C(C)C)(C)C.[OH-].[Na+]>C1COCC1>[CH3:1][O:2][C:3]1[C:8]([B:26]([OH:27])[OH:25])=[CH:7][CH:6]=[CH:5][N:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
23.2 g
Type
reactant
Smiles
COC1=NC=CC=C1
Name
Quantity
1.35 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
223 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
218 mL
Type
reactant
Smiles
C[Si](C)(C)C[Li]
Step Three
Name
Quantity
40.8 g
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C
Step Four
Name
Quantity
225 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
complete after 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
ADDITION
Type
ADDITION
Details
by adding 10% HCl (aq)
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=NC=CC=C1B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.23 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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